

vicriviroc combination therapy optimized background regimen

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Compound Focus: Vicriviroc

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Vicriviroc Application Notes

Mechanism of Action: **Vicriviroc** is a small-molecule, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5) [1] [2]. It blocks the interaction between the HIV-1 envelope protein gp120 and the CCR5 coreceptor, thereby preventing viral entry into host CD4+ T-cells [3] [2]. This mechanism is only effective against viruses that exclusively use the CCR5 coreceptor (R5-tropic HIV-1) [4] [2].

Therapeutic Context: Clinical development of **Vicriviroc** focused on **treatment-experienced adults** with R5-tropic HIV-1 infection who were failing their current antiretroviral therapy (ART) [4] [3]. It was investigated as part of a combination therapy, added to an optimized background regimen (OBR) that included a ritonavir-boosted protease inhibitor and other antiretroviral agents [4] [3].

Key Efficacy and Safety Findings from Clinical Trials:

The tables below summarize quantitative data from key studies.

Table 1: Virologic Outcomes at 48 Weeks in ACTG A5211 Phase 2 Study [4]

Treatment Group	Number of Subjects	Virologic Failure by Week 48	Response Rate
Placebo + OBR	28	24 (86%)	14%

Treatment Group	Number of Subjects	Virologic Failure by Week 48	Response Rate
Vicriviroc 5 mg + OBR	30	12 (40%)	60%
Vicriviroc 10 mg + OBR	30	8 (27%)	73%
Vicriviroc 15 mg + OBR	30	10 (33%)	67%

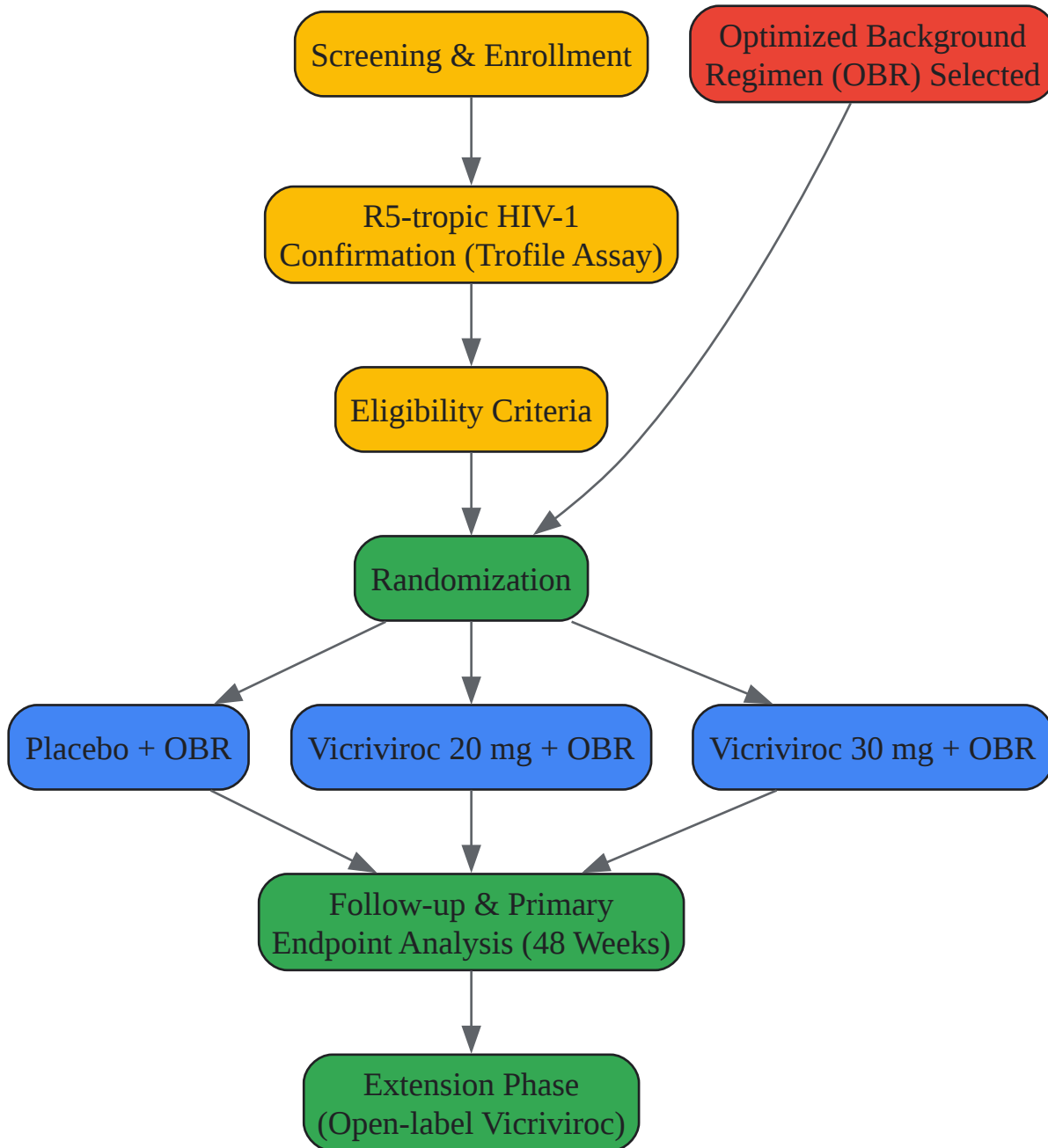
Table 2: Long-Term Safety and Efficacy (3-Year Follow-up) [4]

Parameter	Result
Total subjects receiving Vicriviroc	113
Achieved HIV-1 RNA <50 copies/mL within 24 weeks	52 (46%)
No viral rebound through 3 years (of those suppressed)	49%
Emergence of Dual/Mixed-tropic HIV-1	33 (29%)
Confirmed Vicriviroc resistance	6 subjects
Discontinuations due to Adverse Events	9 subjects

Development Status and Considerations: **Vicriviroc** demonstrated sustained virologic suppression and was generally well-tolerated over three years [4] [5]. However, its development was terminated. A phase II study in treatment-naïve patients showed higher virologic failure rates compared to an efavirenz-based control arm [2]. Early trials also noted a concerning number of malignancies, prompting close safety monitoring, though a direct causal link to **Vicriviroc** was not established [4]. These factors, alongside the emergence of DM/X4 virus in a significant proportion of patients (29%), ultimately limited its clinical utility [4] [2].

Experimental Protocol Summary

The following workflow and protocol summary are based on the VICTOR-E1 (Phase 2) and ACTG A5211 trials [4] [3].



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Study Design:

- **Title:** A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of **Vicriviroc** in Treatment-Experienced HIV-1 Infected Adults [4] [3].
- **Objective:** To evaluate the antiviral efficacy and safety of **Vicriviroc** in combination with an OBR [3].

- **Key Eligibility:**
 - Adults with R5-tropic HIV-1 (confirmed by Trofile assay) [4] [3].
 - HIV-1 RNA ≥ 1000 copies/mL while on a stable ART regimen [3].
 - Documented resistance to at least one drug in two standard ART classes [3].
- **Intervention:**
 - **Experimental: Vicriviroc** (20 mg or 30 mg once daily) + OBR [3].
 - **Control:** Placebo + OBR [3].
 - **OBR:** A ritonavir-boosted protease inhibitor (PI/r) plus at least two other antiretroviral agents, selected based on treatment history and resistance testing [4] [3].
- **Primary Endpoint:** Change in plasma HIV-1 RNA from baseline to Day 14, and virologic response (HIV-1 RNA < 50 copies/mL) at 48 weeks [4] [3].
- **Key Assessments:**
 - **Virologic:** Plasma HIV-1 RNA levels [4].
 - **Immunologic:** CD4+ T-cell count [4].
 - **Safety:** Adverse events, clinical laboratory tests, ECGs [4] [3].
 - **Tropism & Resistance:** Coreceptor tropism (at failure and specific timepoints) and phenotypic resistance testing [4].

Research Implications

Vicriviroc contributed valuable evidence that CCR5 antagonism is a viable strategy for sustained HIV-1 management in treatment-experienced populations with R5-tropic virus [4] [2]. Its development highlighted critical challenges in the field:

- **Tropism Testing Imperative:** The essential need for highly sensitive tropism testing before and during treatment to monitor for emergence of CXCR4-using virus [4].
- **Resistance Potential:** The possibility of HIV-1 developing resistance to CCR5 antagonists through envelope mutations that allow entry via drug-bound CCR5 [4] [2].

Research into CCR5 inhibition continues with other agents, such as Cenicriviroc, which is in Phase III trials [2].

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